Akt/SKG Substrate Peptide (TFA)

Description

BenchChem offers high-quality Akt/SKG Substrate Peptide (TFA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Akt/SKG Substrate Peptide (TFA) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

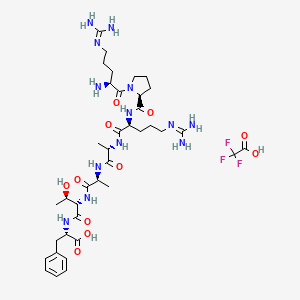

C38H60F3N13O11 |

|---|---|

Molecular Weight |

932.0 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C36H59N13O9.C2HF3O2/c1-19(28(51)44-20(2)29(52)48-27(21(3)50)32(55)47-25(34(57)58)18-22-10-5-4-6-11-22)45-30(53)24(13-8-16-43-36(40)41)46-31(54)26-14-9-17-49(26)33(56)23(37)12-7-15-42-35(38)39;3-2(4,5)1(6)7/h4-6,10-11,19-21,23-27,50H,7-9,12-18,37H2,1-3H3,(H,44,51)(H,45,53)(H,46,54)(H,47,55)(H,48,52)(H,57,58)(H4,38,39,42)(H4,40,41,43);(H,6,7)/t19-,20-,21+,23-,24-,25-,26-,27-;/m0./s1 |

InChI Key |

LSVWDLPDNRWKJN-HYLJHJMJSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of Serum and Glucocorticoid-Regulated Kinases (SGK) in PI3K/Akt Signaling Pathway Research

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a cornerstone of cellular regulation, governing a vast array of processes including cell growth, proliferation, survival, and metabolism. While Akt has long been considered the primary mediator of this pathway's effects, a growing body of evidence has illuminated the critical and often overlapping role of the Serum and Glucocorticoid-Regulated Kinase (SGK) family. This technical guide provides an in-depth exploration of the SGK kinases within the context of the PI3K/Akt pathway. We will dissect the activation mechanisms, downstream targets, and cellular functions of SGK, with a particular focus on its implications in cancer biology and the development of therapeutic resistance. This whitepaper is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to investigate this crucial signaling axis.

Part 1: Foundational Concepts: The PI3K/Akt/SGK Signaling Network

The PI3K/Akt pathway is a complex and tightly regulated signaling cascade initiated by a variety of extracellular stimuli, including growth factors and cytokines.[1][2] Upon activation of receptor tyrosine kinases (RTKs), PI3K is recruited to the plasma membrane where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3][4][5] This accumulation of PIP3 at the membrane serves as a docking site for proteins containing a Pleckstrin Homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B or PKB) and 3-phosphoinositide-dependent kinase 1 (PDK1).[1][6]

For full activation, Akt requires phosphorylation at two key residues: Threonine 308 (Thr308) in the activation loop by PDK1, and Serine 473 (Ser473) in the C-terminal hydrophobic motif by the mammalian target of rapamycin complex 2 (mTORC2).[1][6] Once activated, Akt phosphorylates a multitude of downstream substrates, thereby regulating a wide range of cellular processes.[1][7]

Caption: The core PI3K/Akt/SGK signaling cascade.

The Serum and Glucocorticoid-Regulated Kinase (SGK) Family

The SGK family of serine/threonine kinases comprises three isoforms: SGK1, SGK2, and SGK3.[8][9] SGK1 was initially identified as a gene transcriptionally upregulated in response to serum and glucocorticoids.[10][11] The catalytic domain of SGK is approximately 54% identical to that of Akt, and they share a similar activation mechanism.[8] Similar to Akt, SGK activation is dependent on the PI3K pathway and requires phosphorylation by PDK1 and mTORC2.[12][13][14] mTORC2 phosphorylates the hydrophobic motif of SGK, which then allows PDK1 to phosphorylate the activation loop, leading to full kinase activity.[11][12]

While all SGK isoforms are activated downstream of PI3K, SGK3 possesses a unique N-terminal Phox homology (PX) domain that binds to phosphatidylinositol 3-phosphate (PI(3)P), localizing it to endosomal membranes.[15] This distinct localization can influence its substrate specificity and biological functions.

Part 2: The Expanding Role of SGK in PI3K/Akt Pathway Research

For many years, research into PI3K signaling was heavily focused on Akt. However, it is now clear that SGK kinases are not redundant, but rather are crucial mediators of PI3K signaling, with both overlapping and distinct functions compared to Akt.[15][16]

SGK: A Key Downstream Effector with Diverse Functions

Activated SGK phosphorylates a wide array of downstream targets, influencing numerous cellular processes.[17][18]

| Downstream Target | Cellular Process Regulated | Key Outcomes |

| NDRG1 | Cell proliferation, differentiation, stress response | Promotes cell survival and has been implicated in metastasis.[10][19] |

| FOXO3a | Transcription of pro-apoptotic genes | SGK-mediated phosphorylation inhibits FOXO3a, promoting cell survival.[10][18][19] |

| GSK3β | Cell cycle progression, metabolism | Phosphorylation by SGK inactivates GSK3β, promoting cell proliferation.[7][20][21] |

| MDM2 | p53 degradation | SGK can regulate MDM2, thereby influencing p53-mediated apoptosis.[10] |

| Ion Channels (e.g., ENaC, ROMK) | Ion transport | Regulates processes like renal sodium excretion and cell volume.[13] |

| TSC2 | mTORC1 regulation | SGK can phosphorylate and inhibit TSC2, leading to mTORC1 activation and cell growth.[19][22] |

Akt-Independent PI3K Signaling and Therapeutic Resistance

A critical insight in recent years is the role of SGK in mediating PI3K signaling, particularly when Akt activity is compromised.[22][23] This has profound implications for cancer therapy. A significant portion of breast cancer cells with mutations in PTEN or PIK3CA are resistant to PI3K or Akt inhibitors because they express high levels of SGK1, which can compensate for the loss of Akt activity.[15] Furthermore, prolonged treatment with PI3K or Akt inhibitors can lead to the upregulation and activation of SGK1 or SGK3, driving acquired resistance.[15][22] This highlights SGK as a critical bypass mechanism that cancer cells can exploit to survive targeted therapies.

SGK in Cancer: A Multifaceted Role

Dysregulation of SGK activity is a common feature in a wide range of human cancers, including breast, prostate, and colorectal cancers.[19] Overexpression of SGK is often associated with poor prognosis. SGK contributes to tumorigenesis through multiple mechanisms:

-

Promoting Cell Survival and Proliferation: By inhibiting pro-apoptotic factors like FOXO3a and activating pro-proliferative pathways.[18][19][24]

-

Enhancing Metastasis: SGK1 has been shown to be essential for breast cancer bone metastasis.[19][25]

-

Inducing Chemoresistance and Radioresistance: SGK1 confers resistance to various chemotherapeutic agents and radiation.[17][19][25]

Caption: The role of SGK in promoting key cancer hallmarks.

SGK as a Therapeutic Target

The crucial role of SGK in cancer progression and therapeutic resistance makes it an attractive target for drug development.[10][26] The development of small-molecule SGK inhibitors is an active area of research, with several compounds showing promise in preclinical studies.[10][27] Combining SGK inhibitors with PI3K or Akt inhibitors is a particularly promising strategy to overcome therapeutic resistance.[15]

| SGK Inhibitor | IC50 | Notes |

| GSK650394 | 62 nM (SGK1), 103 nM (SGK2) | A well-characterized, potent inhibitor of SGK1 and SGK2.[9][19] |

| EMD638683 | 3 µM | A highly selective SGK1 inhibitor.[19][27] |

Part 3: Methodologies for Studying SGK in the PI3K/Akt Pathway

Investigating the role of SGK requires a multi-faceted approach, combining biochemical, cell-based, and in vivo techniques.

Caption: A typical experimental workflow for investigating SGK function.

Detailed Experimental Protocol: Western Blotting for SGK Activation

Objective: To determine the activation state of SGK by assessing its phosphorylation and the phosphorylation of its downstream target, NDRG1.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-SGK1 (Ser422)

-

Rabbit anti-SGK1

-

Rabbit anti-phospho-NDRG1 (Thr346)

-

Rabbit anti-NDRG1

-

Mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis:

-

Treat cells with appropriate stimuli (e.g., growth factors, inhibitors).

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein lysates by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply chemiluminescent substrate and visualize bands using a digital imager.

-

-

Analysis:

-

Quantify band intensities and normalize phosphorylated protein levels to total protein levels. Normalize to the loading control (β-actin) to ensure equal loading.

-

Causality and Self-Validation: A concomitant increase in phospho-SGK and phospho-NDRG1 upon stimulation provides strong evidence of SGK activation. The use of a specific SGK inhibitor should abrogate this phosphorylation, thus validating the specificity of the observed effect.

Cell-Based Assays

-

Proliferation Assay (MTT/WST-1): To assess the effect of SGK modulation on cell viability and proliferation.

-

Apoptosis Assay (Annexin V/PI Staining): To quantify the induction of apoptosis following SGK inhibition.

-

Migration/Invasion Assay (Transwell Assay): To evaluate the role of SGK in cell motility and invasion.

Part 4: Future Perspectives and Conclusion

The recognition of SGK as a critical node in the PI3K signaling network has opened new avenues for research and therapeutic development. Future research will likely focus on:

-

Developing Isoform-Specific SGK Inhibitors: To minimize off-target effects and better dissect the roles of SGK1, SGK2, and SGK3.[28]

-

Exploring the Role of SGK in Other Diseases: Dysregulated SGK activity has been implicated in hypertension, diabetes, and neurodegenerative disorders.[14][26]

-

Identifying Novel SGK Substrates: To further elucidate the downstream signaling pathways regulated by SGK.

References

-

SGK1 in Cancer: Biomarker and Drug Target - PMC. (2022, May 12). Retrieved from [Link]

-

PI3K/AKT RAS/MAPK JAK/STAT Signaling Diagram - SciSpace. Retrieved from [Link]

-

Mechanism of activation of SGK3 by growth factors via the Class 1 and Class 3 PI3Ks - PMC. Retrieved from [Link]

-

Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... - ResearchGate. Retrieved from [Link]

-

Overview of the PI3K/Akt pathway. The diagram illustrates the two... - ResearchGate. Retrieved from [Link]

-

The prospect of serum and glucocorticoid-inducible kinase 1 (SGK1) in cancer therapy: a rising star - ResearchGate. Retrieved from [Link]

-

Serum- and glucocorticoid-inducible kinase 1 and the response to cell stress. Retrieved from [Link]

-

Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - ResearchGate. Retrieved from [Link]

-

Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC. (2022, November 15). Retrieved from [Link]

-

Serum- and glucocorticoid-inducible kinase 1 and the response to cell stress - PMC. (2018, December 2). Retrieved from [Link]

-

Role of SGK1 in enhancing cancer cell survival through key regulatory mechanisms. Retrieved from [Link]

-

s Mechanisms of Activation and Key Roles of SGK3 Under Physiological Conditions and in Prostate and Breast Cancer. (2021, August 1). Retrieved from [Link]

-

SGK1 in Human Cancer: Emerging Roles and Mechanisms - Frontiers. (2021, January 18). Retrieved from [Link]

-

SGK1 in Human Cancer: Emerging Roles and Mechanisms - PMC. Retrieved from [Link]

-

SGK1 - Wikipedia. Retrieved from [Link]

-

The emerging role of serum/glucocorticoid-regulated kinases in cancer - PMC - NIH. Retrieved from [Link]

-

Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PubMed. (2022, November 15). Retrieved from [Link]

-

Somatic SGK1 | OncoKB™. Retrieved from [Link]

-

SGK1 in Cancer: Biomarker and Drug Target - MDPI. (2022, May 12). Retrieved from [Link]

-

Characterization of the structure and regulation of two novel isoforms of serum- and glucocorticoid-induced protein kinase | Biochemical Journal | Portland Press. Retrieved from [Link]

-

GSK-3 as potential target for therapeutic intervention in cancer - Oncotarget. (2014, May 30). Retrieved from [Link]

-

Mechanisms of Activation and Key Roles of SGK3 Under Physiological Conditions and in Prostate and Breast Cancer - ResearchGate. Retrieved from [Link]

-

PI3K/AKT/mTOR pathway - Wikipedia. Retrieved from [Link]

-

The substrates and regulation mechanisms of SGK1. - ResearchGate. Retrieved from [Link]

-

What are SGK1 inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved from [Link]

-

Identification of Novel Inhibitors Targeting SGK1 via Ensemble-Based Virtual Screening Method, Biological Evaluation and Molecular Dynamics Simulation - PMC. (2022, August 3). Retrieved from [Link]

-

Researchers develop potent and selective SGK1 inhibitors for prostate cancer treatment. (2025, May 6). Retrieved from [Link]

-

(PDF) Second AKT: the rise of SGK in cancer signalling - ResearchGate. Retrieved from [Link]

-

Figure describes the detail mechanism of PI3K/AKT signaling pathway and... - ResearchGate. Retrieved from [Link]

-

PI3K/AKT Cell Signaling Pathway - Bio-Rad Antibodies. Retrieved from [Link]

-

PI3K-Akt signaling pathway - Cusabio. Retrieved from [Link]

-

(PDF) PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression. Retrieved from [Link]

-

PI3K / Akt Upstream Signaling from Cell Signaling Technology, Inc. - YouTube. (2010, August 19). Retrieved from [Link]

-

PI3K/AKT Cell Signaling Pathway - Bio-Rad. Retrieved from [Link]

-

Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC. Retrieved from [Link]

Sources

- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. researchgate.net [researchgate.net]

- 8. portlandpress.com [portlandpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. SGK1 in Cancer: Biomarker and Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. SGK1 - Wikipedia [en.wikipedia.org]

- 14. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanism of activation of SGK3 by growth factors via the Class 1 and Class 3 PI3Ks - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Serum- and glucocorticoid-inducible kinase 1 and the response to cell stress [cell-stress.com]

- 18. Serum- and glucocorticoid-inducible kinase 1 and the response to cell stress - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | SGK1 in Human Cancer: Emerging Roles and Mechanisms [frontiersin.org]

- 20. GSK-3 as potential target for therapeutic intervention in cancer | Oncotarget [oncotarget.com]

- 21. researchgate.net [researchgate.net]

- 22. The emerging role of serum/glucocorticoid-regulated kinases in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. SGK1 in Human Cancer: Emerging Roles and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 26. What are SGK1 inhibitors and how do they work? [synapse.patsnap.com]

- 27. mdpi.com [mdpi.com]

- 28. Researchers develop potent and selective SGK1 inhibitors for prostate cancer treatment | BioWorld [bioworld.com]

The Definitive Guide to Akt/SGK Substrate Peptide TFA: Physicochemical Properties & Assay Protocols

Topic: Molecular weight and chemical properties of Akt/SKG Substrate Peptide TFA Content Type: In-depth technical guide

Executive Summary & Biological Context

In the landscape of kinase drug discovery, specificity is the currency of valid data. The Akt/SGK Substrate Peptide (Sequence: RPRAATF ) represents a critical tool for dissecting the PI3K/Akt signaling cascade. Unlike the promiscuous "Crosstide" (GRPRTSSFAEG) which can be phosphorylated by p70S6K and MAPKAP-K1 (RSK), the RPRAATF sequence was engineered to be highly selective for Akt (Protein Kinase B) and SGK (Serum/Glucocorticoid-regulated Kinase) isoforms.

This guide provides a rigorous breakdown of the peptide’s physicochemical properties, the impact of its Trifluoroacetate (TFA) salt form on solubility, and a self-validating protocol for kinase activity assays.

The Signaling Architecture

To understand the utility of this substrate, one must visualize its position in the signal transduction hierarchy.

Figure 1: The PI3K/Akt signaling cascade showing the specific point of substrate phosphorylation.

Physicochemical Profile

The "TFA" designation in the product name is not trivial; it dictates how you calculate molarity and manage solubility.

Core Chemical Data

| Property | Value | Notes |

| Peptide Sequence | Arg-Pro-Arg-Ala-Ala-Thr-Phe | One-letter code: RPRAATF |

| Chemical Formula | Refers to the free base peptide only. | |

| Molecular Weight (Free Base) | 817.95 Da | Use this value for stoichiometry if "Net Peptide Content" is known. |

| Isoelectric Point (pI) | ~12.0 | Highly basic due to two Arginine residues. |

| Charge at pH 7.0 | +2 | Facilitates binding to P81 phosphocellulose paper. |

| Salt Form | Trifluoroacetate (TFA) | Result of HPLC purification. |

The "Net Peptide Content" Trap

A common error in kinase assays is weighing the powder and assuming it is 100% peptide.

-

The Reality: Synthetic peptides are lyophilized as TFA salts. The powder contains the peptide, counterions (TFA), and residual water.

-

The Calculation:

If the vendor does not supply the Net Peptide Content (NPC), assume ~70-80% for initial calculations, but quantitative

Mechanistic Specificity

Why RPRAATF ? This sequence is derived from the N-terminus of Glycogen Synthase Kinase-3 (GSK-3), a physiological substrate of Akt.

-

The Consensus Motif: Akt prefers the motif R-X-R-X-X-S/T-F .

-

Arg (-5) & Arg (-3): Critical for docking into the acidic pocket of the Akt kinase domain.

-

Phe (+1): The hydrophobic residue immediately following the phosphorylation site (Thr) is essential for high-affinity binding.

-

-

Selectivity: The double Arginine motif combined with the Phenylalanine at +1 excludes phosphorylation by p70S6K (which prefers basic residues at different positions) and MAPKAP-K1.

Validated Experimental Protocol

This protocol outlines a radiometric assay using

Reagents & Preparation

-

Kinase Buffer (5X):

-

25 mM MOPS (pH 7.2)

-

12.5 mM

-glycerophosphate -

25 mM

-

5 mM EGTA

-

2 mM EDTA

-

0.25 mM DTT (Add fresh)

-

-

Substrate Stock (2 mM):

-

Dissolve RPRAATF TFA salt in distilled water .

-

Note: Do not use PBS initially; phosphate can precipitate with high concentrations of peptide counterions or interfere with downstream phosphocellulose binding.

-

-

ATP Mix:

-

100

M cold ATP spiked with

-

Assay Workflow

Figure 2: Step-by-step workflow for the radiometric Akt kinase assay.

Step-by-Step Procedure

-

Equilibration: Bring all buffers to room temperature. Keep enzyme on ice.

-

Reaction Assembly: In a microcentrifuge tube, combine:

-

5

L Akt Enzyme (0.1 - 10 ng depending on specific activity) -

5

L Substrate Peptide (Final conc: 30 -

10

L Kinase Buffer (diluted to 1X final)

-

-

Initiation: Start reaction by adding 5

L of ATP Mix. Total volume = 25 -

Incubation: Incubate at 30°C for 15 minutes.

-

Critical: Ensure the reaction remains linear. Conversion of ATP to ADP should not exceed 10%.

-

-

Termination: Spot 20

L of the reaction mixture onto P81 phosphocellulose paper squares. -

Washing:

-

Immediately immerse papers in 0.75% Phosphoric Acid.

-

Wash 3 times, 10 minutes each, with gentle agitation.

-

Mechanism:[1] The basic Arginine residues in the peptide bind to the acidic P81 paper, while the unreacted

ATP (highly negative) washes away.

-

-

Detection: Transfer papers to vials, add scintillation fluid, and count (CPM).

Handling, Stability & Troubleshooting

Storage

-

Lyophilized: Stable at -20°C for 1 year. Store in a desiccator to prevent hydrolysis upon warming.

-

In Solution: Aliquot and store at -80°C. Avoid freeze-thaw cycles. The peptide is small and prone to degradation if not handled sterilely.

Troubleshooting The TFA Effect

High concentrations of TFA (introduced if you use high mM concentrations of substrate) can inhibit certain kinases or acidify the reaction buffer.

-

Solution: If using high substrate concentrations (>100

M), check the pH of your reaction mix. If it drops below 7.0, neutralize the peptide stock with a small amount of dilute NaOH or 1M Tris (pH 8.0) before adding to the assay.

References

-

Alessi, D. R., et al. (1996). Molecular basis for the substrate specificity of protein kinase B; comparison with MAPKAP kinase-1 and p70 S6 kinase. FEBS Letters, 399(3), 333-338.

-

Obata, T., et al. (2000). Peptide-based protein kinase C assay. Journal of Biological Chemistry, 275(46), 36108-36115. (Describes the P81 paper methodology principles).

-

SignalChem. Akt (SGK) Substrate Product Sheet. (Validation of RPRAATF sequence).

-

Tocris Bioscience. Akt/SKG Substrate Peptide Technical Data.

Sources

Biological Significance of Akt Substrate Phosphorylation Sites

Executive Summary

The serine/threonine kinase Akt (Protein Kinase B) functions as a master switch in cellular signal transduction, governing cell survival, proliferation, and metabolism.[1] While the activation of Akt itself (via phosphorylation at T308 and S473) is well-documented, the biological efficacy of Akt is defined solely by the phosphorylation of its downstream substrates .

This guide dissects the structural and functional consequences of Akt-mediated phosphorylation at the consensus motif RxRxxS/T .[2] It moves beyond basic pathway mapping to explore the specific molecular mechanisms—such as 14-3-3 sequestration and pseudosubstrate inhibition—that translate a phosphorylation event into a phenotypic shift. Furthermore, it provides validated protocols for detecting these transient modifications, serving as a resource for researchers in oncology and metabolic drug development.

Part 1: The Mechanistic Core

The Consensus Motif: RxRxxS/T

The specificity of Akt is dictated by a highly conserved substrate recognition motif: Arg-X-Arg-X-X-Ser/Thr-Hyd (where X is any amino acid and Hyd is a hydrophobic residue).

-

Structural Basis: The crystal structure of the Akt kinase domain reveals a negatively charged pocket containing glutamate residues. This pocket forms an electrostatic "clamp" that anchors the two conserved Arginine residues (at positions -5 and -3 relative to the phosphorylation site) of the substrate.

-

The "Hyd" Factor: The hydrophobic residue at the +1 position sits in a hydrophobic cleft on the kinase surface, further stabilizing the enzyme-substrate complex.

Critical Insight: Variations in this motif (e.g., lack of the -5 Arginine) significantly increase the

Mechanisms of Action Post-Phosphorylation

Phosphorylation by Akt rarely alters the catalytic activity of a target directly. Instead, it typically triggers one of three regulatory switches:

-

14-3-3 Sequestration: The phosphorylated RxRxxS/T motif creates a high-affinity docking site for 14-3-3 proteins.[3] This binding physically occludes nuclear localization signals (NLS) or catalytic domains.

-

Pseudosubstrate Inhibition: The phosphorylated residue folds back into the substrate's own active site, blocking it.[7][8]

-

Example:GSK3

.

-

-

Protein Stability/Degradation: Phosphorylation recruits E3 ubiquitin ligases (e.g., MDM2) or prevents their binding.

Part 2: Functional Nodes and Key Substrates

To understand the biological output, we must categorize substrates by their functional impact rather than a simple list.

Table 1: Key Akt Substrates and Biological Outputs

| Functional Node | Substrate | Site (Human) | Mechanism of Regulation | Biological Consequence |

| Growth (mTORC1) | TSC2 (Tuberin) | Thr1462 | Inhibits GAP activity; 14-3-3 binding prevents interaction with Rheb. | Activation of mTORC1 (Protein synthesis).[2][9][10] |

| Growth (mTORC1) | PRAS40 | Thr246 | Dissociation from Raptor; relieves inhibition of mTORC1.[10] | Activation of mTORC1 (Translation initiation). |

| Metabolism | GSK3 | Ser9 | Pseudosubstrate inhibition; N-terminus blocks active site.[11][12][13] | Glycogen Synthesis ; Stabilization of |

| Survival | BAD | Ser136 | 14-3-3 sequestration; prevents dimerization with Bcl-xL. | Inhibition of Apoptosis . |

| Transcription | FOXO3a | T32, S253, S315 | Nuclear exclusion via 14-3-3 binding.[14] | Inhibition of Atrophy (Atrogin-1) and Apoptosis (Bim). |

Part 3: Visualization of Signaling Architecture

The following diagram illustrates the logical flow from Akt activation to substrate-specific outputs.

Figure 1: The Akt Signaling Node.[15] Phosphorylation of substrates (Red) by Akt (Blue) typically results in their inhibition via sequestration or conformational change, releasing downstream biological processes (Green).

Part 4: Analytical Methodologies for the Application Scientist

Detecting phosphorylated substrates requires rigorous control over sample preservation.[16] Phosphatases are robust and can dephosphorylate targets within seconds of cell lysis.

Validated Western Blot Protocol for Phospho-Substrates

Objective: Detect p-PRAS40 (T246) or p-GSK3

Reagents:

-

Lysis Buffer: RIPA or NP-40 buffer supplemented immediately before use with:

-

Protease Inhibitor Cocktail (EDTA-free).

-

Phosphatase Inhibitors: 1 mM Sodium Orthovanadate (

), 10 mM Sodium Fluoride (NaF), 10 mM

-

-

Blocking Buffer: 5% BSA (Bovine Serum Albumin) in TBST.[17] DO NOT USE MILK. Milk contains casein, a phosphoprotein that causes high background with phospho-antibodies.[16]

Workflow:

-

Lysis: Wash cells with ice-cold PBS. Add ice-cold Lysis Buffer.[16] Scrape and sonicate briefly on ice.

-

Clarification: Centrifuge at 14,000 x g for 15 min at 4°C.

-

Loading: Normalize protein (20-50

g). Do not boil samples excessively; 95°C for 5 min is sufficient. -

Blocking: Incubate membrane in 5% BSA/TBST for 1 hour at Room Temp.

-

Primary Antibody: Incubate with anti-p-PRAS40 (T246) (e.g., CST #2997) diluted 1:1000 in 5% BSA/TBST overnight at 4°C with gentle agitation.

-

Detection: Use HRP-linked secondary antibody in 5% BSA/TBST.[15]

Phosphoproteomics: PTMScan® Workflow

For discovery-mode analysis, studying individual sites is insufficient. The Phospho-Akt Substrate (RxRxxS/T) Motif Antibody allows for the enrichment of hundreds of Akt substrates from a single sample.

Figure 2: PTMScan Workflow. Enrichment of peptides containing the RxRxxS/T motif allows for global profiling of Akt activity.

Part 5: Drug Development Implications

In the development of PI3K/Akt/mTOR inhibitors (e.g., Capivasertib, Ipatasertib), measuring total Akt phosphorylation (S473) is often insufficient because of feedback loops.

-

The Paradox: Inhibiting mTORC1 (e.g., with Rapalogs) often leads to increased p-Akt (S473) due to the loss of the S6K-IRS1 negative feedback loop.

-

The Solution: Use downstream substrates as Pharmacodynamic (PD) Biomarkers .

-

p-PRAS40 (T246): The most reliable readout for Akt inhibitor efficacy in clinical trials. A drop in p-PRAS40 indicates successful inhibition of Akt kinase activity, regardless of upstream feedback.

-

p-GSK3

(S9): A secondary marker, though less specific due to cross-talk with other kinases (e.g., PKA, PKC).

-

Recommendation: For Phase I/II trials of Akt inhibitors, mandatory paired biopsies should be stained for p-PRAS40 (T246) to confirm target engagement.

References

-

Manning, B. D., & Toker, A. (2017). AKT/PKB Signaling: Navigating the Network. Cell, 169(3), 381–405. [Link]

-

Sancak, Y., et al. (2007). PRAS40 is an insulin-regulated inhibitor of the mTORC1 protein kinase. Molecular Cell, 25(6), 903–915. [Link]

-

Cross, D. A., et al. (1995). Inhibition of glycogen synthase kinase-3 by insulin mediated by protein kinase B. Nature, 378(6559), 785–789. [Link]

-

Brunet, A., et al. (1999). Akt promotes cell survival by phosphorylating and inhibiting a Forkhead transcription factor. Cell, 96(6), 857–868. [Link]

-

Hottiger, T., et al. (2021). Capivasertib (AZD5363), a potent and selective ATP-competitive inhibitor of AKT kinases. Cancer Research. [Link]

Sources

- 1. AKT Kinase Pathway: A Leading Target in Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AKTivation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. journals.physiology.org [journals.physiology.org]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Structural basis of GSK-3 inhibition by N-terminal phosphorylation and by the Wnt receptor LRP6 | eLife [elifesciences.org]

- 8. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 11. A common phosphate binding site explains the unique substrate specificity of GSK3 and its inactivation by phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Crystal structure of glycogen synthase kinase 3 beta: structural basis for phosphate-primed substrate specificity and autoinhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Bimodal Regulation of FoxO3 by AKT and 14-3-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Tips for Western Blot of Phosphorylated Protein [novusbio.com]

- 17. Log In - CCR Wiki-Public [ccrod.cancer.gov]

Structural characteristics of Trifluoroacetate (TFA) salt peptides

An In-Depth Technical Guide to the Structural Characteristics of Trifluoroacetate (TFA) Salt Peptides

Authored by: Gemini, Senior Application Scientist

Abstract

Trifluoroacetic acid (TFA) is an indispensable tool in modern solid-phase peptide synthesis (SPPS) and purification, serving as a highly effective cleavage reagent and an ion-pairing agent for high-performance liquid chromatography (HPLC).[1][2][3][4] Consequently, commercially available synthetic peptides are most commonly supplied as trifluoroacetate salts. However, the residual TFA counterion is not a benign passenger. It forms strong electrostatic interactions with the peptide, inducing significant structural and functional alterations that can profoundly impact experimental outcomes, from basic research to therapeutic development.[1][5][6] This guide provides a comprehensive technical overview of the nature of TFA-peptide interactions, the resulting structural and functional consequences, the analytical methods for TFA quantification, and validated protocols for its removal.

The Physicochemical Nature of TFA-Peptide Interactions

The persistence of TFA in a final lyophilized peptide product is not due to simple contamination but rather a fundamental electrostatic interaction. Following synthesis and purification, positively charged functional groups on the peptide chain are neutralized by negatively charged counterions present in the solution. Given its prevalence in the final cleavage and HPLC mobile phases, the trifluoroacetate anion (CF₃COO⁻) is the most common counterion.

This interaction is primarily localized at:

-

The N-terminus: The free alpha-amino group (—NH₃⁺) at the peptide's beginning.

-

Basic Amino Acid Side Chains: The side chains of cationic residues such as Lysine (—NH₃⁺), Arginine (—C(=NH₂⁺)NH₂), and to a lesser extent, Histidine.[1][3][7][8]

The bond formed is a strong ion-pair, which means that simple lyophilization—while effective at removing volatile, unbound TFA—is insufficient to break this interaction and remove the bound counterions.[7][9] This tight association is the root cause of the structural and functional artifacts discussed below.

Caption: Electrostatic interaction of TFA counterions with a peptide.

Structural and Physicochemical Consequences of Residual TFA

The presence of TFA counterions can introduce significant artifacts that alter the fundamental properties of a peptide. These changes can mislead researchers in both structural biology applications and downstream functional assays.

Conformational Perturbation

The binding of bulky, electronegative TFA ions to cationic residues can disrupt the delicate balance of forces that govern a peptide's secondary structure. This interference can distort or prevent the formation of native conformations like α-helices and β-sheets, leading to a misfolded or partially unstructured state.[1][3][8] For applications such as NMR, X-ray crystallography, or CD spectroscopy, where native conformation is paramount, the presence of TFA can generate misleading structural data.[1][8]

Altered Solubility and Aggregation

Counterintuitively, the TFA salt form of a peptide can exhibit reduced solubility in standard aqueous buffers compared to its hydrochloride or acetate salt counterparts.[1] This phenomenon, coupled with conformational changes, can significantly promote peptide aggregation.[1][10] Aggregation kinetics often follow a sigmoidal pattern, and the presence of TFA can act as a nucleating factor, accelerating the formation of undesirable amorphous aggregates or structured amyloid-like fibrils.[10] This is a critical failure point for peptide therapeutics, where aggregation can lead to loss of efficacy and immunogenicity.[10]

Inaccurate Quantification

A frequently overlooked consequence of residual TFA is the introduction of significant mass and weighing errors. The molecular weight of trifluoroacetate is 113 Da. For a peptide with multiple basic residues, the total mass contribution from TFA can be substantial, often accounting for 25-35% of the total lyophilized powder weight.[3][8] If peptide concentration is determined by simple gravimetry, the presence of TFA leads to a gross overestimation of the active peptide concentration, compromising the accuracy and reproducibility of subsequent experiments.

| Parameter | Impact of Trifluoroacetate (TFA) Salt | Scientific Rationale & Implication |

| Secondary Structure | Distortion of α-helices and β-sheets; promotion of random coil conformations.[1][9] | TFA binding interferes with intramolecular hydrogen bonding essential for native folding. Critical for structural biology (NMR, CD, Crystallography).[1] |

| Solubility | Often decreased in aqueous buffers compared to HCl or acetate salts.[1] | The hydrophobic nature of the CF₃ group can reduce the overall hydrophilicity of the peptide-ion complex. |

| Aggregation Propensity | Increased tendency to form amorphous aggregates or amyloid-like fibrils.[1][10] | Structural perturbation and altered solubility create a favorable environment for intermolecular interactions leading to aggregation. |

| Molecular Mass | Increases the apparent molecular weight of the peptide. | Each TFA counterion adds ~113 Da to the peptide's mass, affecting mass spectrometry results if not considered.[3] |

| Peptide Quantification | Leads to overestimation of net peptide content when measured by weight.[3][8] | TFA can constitute a significant percentage (up to 35%) of the total powder weight, causing dosing inaccuracies.[3] |

Impact on Biological Systems and Experimental Assays

For researchers in drug development and cell biology, the consequences of residual TFA extend beyond physicochemical properties and can directly invalidate experimental results.

-

Direct Cytotoxicity: TFA is cytotoxic in a dose-dependent manner, with effects observed at concentrations as low as 10 nM.[1][6][11] It can inhibit cell proliferation, disrupt membrane integrity, and trigger apoptosis, making its removal mandatory for any cell-based assay.[1][11]

-

Enzyme and Receptor Interference: With a pKa around 0.23-0.5, TFA is a strong acid that can locally alter pH and denature sensitive proteins or enzymes.[1][2] Furthermore, it has been shown to compete with phosphate groups, potentially inhibiting kinases or interfering with receptor-ligand binding studies.[1]

-

Immunogenicity: For in vivo applications, TFA poses a significant risk. It can cause trifluoroacetylation of endogenous proteins and phospholipids, creating neoantigens that can elicit an antibody response.[11] This potential for immunogenicity can compromise preclinical toxicity data and is unacceptable for therapeutic candidates.[1] Regulatory guidelines for Active Pharmaceutical Ingredients (APIs) mandate strict limits on TFA, often below 0.1%.[1]

Caption: Decision workflow for TFA removal based on peptide application.

Analytical Methods for TFA Quantification

To ensure the successful removal of TFA and accurately characterize a peptide sample, several analytical techniques can be employed. The choice of method depends on the required sensitivity, available equipment, and whether quantification of other ions is also necessary.

| Technique | Principle | Advantages | Limitations |

| ¹⁹F-NMR | Direct detection and quantification of the fluorine nuclei in TFA.[3][9] | Highly specific, quantitative, and non-destructive. Provides unambiguous identification of TFA. | Requires access to an NMR spectrometer with a fluorine probe. Can have a lower throughput. |

| HPLC-ELSD | HPLC separation followed by detection based on light scattering from nebulized, non-volatile analytes.[3][4] | Can simultaneously quantify TFA and other non-UV-active ions like Cl⁻ and Na⁺.[3] Universal detector. | Response can be non-linear; requires careful calibration. Less sensitive than mass spectrometry. |

| Ion Chromatography | Separation of anions on an ion-exchange column followed by conductivity detection.[12] | Robust, highly sensitive, and can resolve multiple anions (TFA, F⁻, Cl⁻, SO₄²⁻, PO₄³⁻) in a single run.[12] | Requires a dedicated IC system. |

| FT-IR | Measures the absorption of infrared light. TFA has a strong, characteristic absorption band.[9] | Fast and can provide a semi-quantitative check for the presence of TFA.[9] | Overlap with the peptide's amide I band complicates precise quantification and secondary structure analysis.[6][9] |

Validated Protocols for TFA Removal and Counterion Exchange

The goal of TFA removal is to replace the trifluoroacetate counterion with a more biologically benign and structurally inert alternative, such as chloride (from HCl) or acetate.[6][13]

Gold Standard Protocol: HCl Exchange via Lyophilization

This method is widely considered the most effective and reliable. It leverages the principle that a stronger acid (HCl, pKa ≈ -7) will protonate the salt of a weaker acid (TFA, pKa ≈ 0.23), converting the trifluoroacetate ion into volatile trifluoroacetic acid, which is then removed under vacuum.[9]

Experimental Protocol:

-

Dissolution: Dissolve the peptide-TFA salt in high-purity water at a concentration of approximately 1 mg/mL.[7] A phosphate buffer can also be used.[7]

-

Acidification: Add a stock solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[7]

-

Incubation: Allow the solution to stand at room temperature for at least one minute to ensure complete ionic equilibrium.[7]

-

Freezing: Flash-freeze the solution, preferably in liquid nitrogen, to prevent concentration gradients of solutes.[1][7]

-

Lyophilization: Lyophilize the frozen sample overnight until all liquid is removed.[7]

-

Iteration: To ensure complete removal, repeat steps 1-5 at least two more times (for a total of three cycles).[7] Studies have shown that one cycle with 10 mM HCl can reduce TFA content below 1%, but multiple cycles provide greater assurance.[3]

-

Final Reconstitution: After the final lyophilization, the peptide is in its hydrochloride salt form and can be reconstituted in the desired experimental buffer.[7]

Caption: Step-by-step workflow for TFA to HCl counterion exchange.

Alternative Protocol: Ion-Exchange Chromatography for Acetate Exchange

This method is useful when the highly acidic conditions of the HCl protocol are a concern for a particularly sensitive peptide. It physically separates the peptide from the TFA counterion.

Experimental Protocol:

-

Resin Preparation: Prepare a column with a strong anion exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the molar amount of peptide.[14][15]

-

Column Equilibration: Elute the column with a 1 M solution of sodium acetate.[5][14]

-

Washing: Thoroughly wash the column with high-purity distilled water to remove excess, unbound sodium acetate.[5][14]

-

Sample Loading: Dissolve the peptide-TFA salt in distilled water and apply it to the top of the prepared column.[5][14]

-

Elution & Collection: Elute the column with distilled water. The positively charged peptide will not bind to the anion exchange resin and will elute, while the TFA⁻ anions will be captured by the resin and exchanged for acetate. Collect the fractions containing the peptide.[5][15]

-

Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the final peptide acetate salt.[5][15]

Conclusion and Best Practices

The trifluoroacetate counterion is an unavoidable byproduct of standard peptide synthesis and purification. While essential for these processes, its presence in the final product is a significant experimental variable that must be managed. The strong ionic association of TFA with peptides alters their secondary structure, solubility, and aggregation propensity. For biological applications, residual TFA introduces artifacts including cytotoxicity, enzyme inhibition, and immunogenicity, which can compromise or invalidate research findings.

As a best practice, researchers must critically evaluate the intended application of their synthetic peptide. For any work involving cell-based assays, in vivo studies, structural biology, or therapeutic development, implementing a validated TFA removal protocol is not just recommended, but essential for scientific rigor and data integrity. The HCl exchange method via repeated lyophilization stands as the industry gold standard, supported by robust analytical techniques like ¹⁹F-NMR and ion chromatography to verify its successful removal.

References

-

Title: Should I Have TFA Removed from My Peptide? Source: LifeTein URL: [Link]

-

Title: How to remove TFA from synthetic peptides using HCl? Source: LifeTein URL: [Link]

-

Title: Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches Source: Toxic Docs URL: [Link]

-

Title: Why Peptide Assays Fail Source: GenScript URL: [Link]

-

Title: Solubilization and disaggregation of polyglutamine peptides Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Factors affecting the physical stability (aggregation) of peptide therapeutics Source: The Royal Society Publishing URL: [Link]

-

Title: Technical Support Information Bulletin 1085 - Removing Trifluoroacetic Acid (TFA) From Peptides Source: AAPPTec URL: [Link]

-

Title: Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation Source: ResearchGate URL: [Link]

-

Title: Characterization of Peptide-Preservative Interaction and Reversibility by NMR Spectroscopy Source: ACS Publications URL: [Link]

-

Title: The Effects of Counter-Ions on Peptide Structure, Activity, and Applications Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Trifluoroacetic Acid as a Molecular Probe for the Dense Phase in Liquid–Liquid Phase-Separating Peptide Systems Source: ACS Publications URL: [Link]

-

Title: Trifluoroacetic Acid as a Molecular Probe for the Dense Phase in Liquid–Liquid Phase-Separating Peptide Systems Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Post Cleavage Purification and Analysis of Peptides; TFA removal Source: Peptide 2.0 URL: [Link]

-

Title: Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: A critical evaluation of different approaches Source: ResearchGate URL: [Link]

- Title: Peptide Synthesis FAQ Source: Biomatik URL

-

Title: Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation Source: MDPI URL: [Link]

-

Title: The Impact of Trifluoroacetic Acid on Peptide Cocrystallization: Multicomponent Crystals of l-Leu-l-Leu Dipeptides Source: ACS Publications URL: [Link]

Sources

- 1. lifetein.com [lifetein.com]

- 2. nbinno.com [nbinno.com]

- 3. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. genscript.com [genscript.com]

- 7. lifetein.com [lifetein.com]

- 8. mdpi.com [mdpi.com]

- 9. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 10. royalsocietypublishing.org [royalsocietypublishing.org]

- 11. genscript.com.cn [genscript.com.cn]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. The Effects of Counter-Ions on Peptide Structure, Activity, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. peptide.com [peptide.com]

- 15. peptide.com [peptide.com]

Methodological & Application

Application Note: Optimizing Substrate Concentrations for Robust Akt/PKB Kinetic Profiling

Abstract & Introduction

Protein Kinase B (Akt) is a central node in mammalian cell signaling, governing cell survival, proliferation, and metabolism.[1] In drug discovery, accurate profiling of Akt inhibitors requires a precise understanding of the enzyme's kinetic properties. A common source of assay failure or misleading

This Application Note provides a rigorous framework for determining the Michaelis-Menten constants (

Why "Optimal" Matters

-

Too Low (

): Weak signal-to-noise ratio; unstable enzymatic rates. -

Too High (

): Potential substrate inhibition; waste of reagents; high background. -

The "ATP Trap": Screening competitive inhibitors at saturating ATP concentrations (

) artificially shifts

Mechanistic Grounding: The Bi-Substrate Challenge

Akt follows a bi-substrate kinetic mechanism. It requires the binding of both an ATP molecule and a protein/peptide substrate to catalyze phosphorylation. Therefore, you cannot determine the "optimal" concentration of one without controlling the other.

The Signaling Context

Akt is activated downstream of PI3K.[2][3] To study it in vitro, we must replicate its active state (phosphorylated at T308 and S473).

Figure 1: The PI3K/Akt signaling cascade. In vitro assays isolate the Akt node, requiring precise reconstitution of ATP and downstream substrates (like GSK-3 derived peptides).

Experimental Protocol: The Matrix Assessment

To determine the true

Assay Format: This protocol is adaptable to Radiometric (

Materials & Reagents[2][4][5][6][7][8][9]

-

Enzyme: Recombinant Human Akt1 (active).[1] Note: Ensure specific activity is >100 nmol/min/mg.

-

Substrate: Crosstide (Sequence: GRPRTSSFAEG). This is a GSK-3

fusion peptide. -

Kinase Buffer (1X):

Step-by-Step Workflow

Step 1: Preparation of Master Mixes

-

Enzyme Mix: Dilute Akt1 in Kinase Buffer to

the final assay concentration (e.g., if final is 10 ng/well, make 20 ng/well equivalent). -

ATP Serial Dilution (2X): Prepare a 12-point dilution series of ATP in water.

-

Range:

to

-

-

Peptide Serial Dilution (2X): Prepare a 12-point dilution series of Crosstide in Kinase Buffer.

-

Range:

to

-

Step 2: The Matrix Plate Setup

In a 384-well low-volume plate:

-

Add 2.5

of Peptide dilution to columns 1-12. -

Add 2.5

of ATP dilution to rows A-L. -

Result: Every well has a unique combination of [ATP] and [Peptide].

Step 3: Reaction Initiation

-

Add 5

of Enzyme Mix to all wells. -

Spin down plate (1000 rpm, 1 min).

-

Incubate at Room Temperature (20-25°C) for 30–60 minutes.

-

Critical: The reaction must remain linear. Do not exceed 10-15% substrate conversion.

-

Step 4: Detection (ADP-Glo Example)

-

Add 10

ADP-Glo Reagent (stops reaction, depletes unconsumed ATP). Incubate 40 min. -

Add 20

Kinase Detection Reagent (converts ADP to light). Incubate 30 min. -

Read Luminescence (RLU).

Figure 2: Generalized workflow for Akt Kinetic Optimization. The Matrix Setup is the critical deviation from standard screening protocols.

Data Analysis & Typical Values

Calculating and

Raw data (RLU or CPM) must be converted to Velocity (pmol/min) using a standard curve (ADP or Phosphate).

-

Plot: Velocity (

-axis) vs. Substrate Concentration ( -

Fit: Use Non-linear regression (Michaelis-Menten equation):

-

Dual-Fit:

-

Plot Velocity vs. [ATP] at saturating [Peptide] to find

. -

Plot Velocity vs. [Peptide] at saturating [ATP] to find

.

-

Reference Values for Validation

Compare your experimental results against these industry-standard benchmarks. Significant deviations suggest enzyme degradation or buffer issues.

| Parameter | Substrate | Typical Value (Akt1) | Range (Akt1/2/3) |

| ATP | 40 - 50 | 10 - 80 | |

| Crosstide | 3 - 5 | 2 - 15 | |

| - | ~100 nmol/min/mg | 50 - 200 nmol/min/mg |

Application Insight: For inhibitor screening (IC50), run your assay at

(ATP) and(Peptide) . This ensures sensitivity to ATP-competitive inhibitors while maintaining a strong signal.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| High Background | ATP hydrolysis or impurity. | Use Ultra-Pure ATP.[5] Check if ATP stock contains ADP (common in old stocks). |

| Low Signal | Inactive Enzyme. | Akt requires phosphorylation at T308/S473. Ensure enzyme was not freeze-thawed repeatedly. |

| Non-Linear Rate | Substrate Depletion. | Reduce reaction time or enzyme concentration. Ensure <10% conversion. |

| DMSO Interference | Solvent effect. | Keep final DMSO < 2%. Akt is generally tolerant, but high DMSO can alter |

References

-

Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.[2][5] (Accessed 2026).

-

Cell Signaling Technology. Akt1 Kinase Assay Protocol & Reagents. (Accessed 2026).

-

SignalChem. Akt1 (PKB alpha), Active - Product Datasheet. (Accessed 2026).

-

Coffer, P.J., et al. (1998).[6] "Protein kinase B (c-Akt): a multifunctional mediator of phosphatidylinositol 3-kinase activation."[2][6][4] Biochem J.[2][6][4] 335 (Pt 1): 1-13.[2][6][4]

-

Reaction Biology. Akt1 Enzymatic Assay Service - HotSpot™ Technology. (Accessed 2026).

Sources

Buffer Compatibility for Akt/SGK Peptide in Radiometric Assays: An Application Note and Protocol

Introduction: The Critical Role of Buffer Composition in Akt/SGK Kinase Assays

The serine/threonine kinases Akt (also known as Protein Kinase B or PKB) and the closely related Serum- and Glucocorticoid-inducible Kinase (SGK) are central nodes in cellular signaling pathways, governing cell survival, growth, proliferation, and metabolism. Their dysregulation is implicated in numerous diseases, including cancer and diabetes, making them prime targets for drug discovery. The radiometric kinase assay, which measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP to a specific peptide substrate, remains a gold standard for quantifying kinase activity due to its directness, sensitivity, and broad applicability.[1][2][3]

The success of any radiometric assay hinges on the meticulous optimization of the reaction buffer. The buffer is not merely a solvent but an active participant that dictates the kinase's stability, catalytic activity, and the overall signal-to-noise ratio of the experiment. An improperly formulated buffer can lead to diminished enzyme activity, high background, and inconsistent data, ultimately compromising the reliability of structure-activity relationships (SAR) in drug development campaigns.

This comprehensive guide provides a detailed analysis of common buffer components and their impact on Akt/SGK radiometric assays. It offers field-proven insights and step-by-step protocols to empower researchers to develop robust and reproducible kinase assays.

Deconstructing the Kinase Buffer: A Component-by-Component Analysis

A typical kinase assay buffer is a complex mixture of several components, each with a specific function. Understanding the role of each is paramount for effective assay design and troubleshooting.

Buffering Agents: Maintaining the Optimal pH

The pH of the reaction environment is critical for maintaining the kinase's structural integrity and catalytic activity. Most kinases, including Akt and SGK, exhibit optimal activity within a narrow pH range, typically between 7.2 and 8.0.

-

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): A zwitterionic buffer widely used in kinase assays for its pKa of ~7.5, which provides excellent buffering capacity at physiological pH. It is generally considered non-interfering in most enzymatic reactions.

-

Tris (tris(hydroxymethyl)aminomethane): Another common buffer with a pKa of ~8.1. While effective, its pH is more sensitive to temperature changes. It is a primary amine and can potentially interact with other buffer components.

-

MOPS (3-(N-morpholino)propanesulfonic acid): With a pKa of ~7.2, MOPS is also a suitable buffer for kinase assays and is often used in commercially available kits.[4][5]

Recommendation: Start with 25-50 mM HEPES or Tris-HCl at pH 7.5. Empirical testing is necessary to determine the optimal pH for your specific kinase and substrate pair.

Divalent Cations: Essential Co-factors for Catalysis

Kinases require a divalent cation, typically Magnesium (Mg²⁺) or Manganese (Mn²⁺), as a co-factor. The cation forms a chelate with the α- and β-phosphates of ATP, orienting the γ-phosphate for efficient transfer to the substrate.[6]

-

Magnesium Chloride (MgCl₂): The most common divalent cation used in kinase assays. Concentrations typically range from 5 to 25 mM.[7][8][9] Excessive Mg²⁺ can sometimes inhibit kinase activity.

-

Manganese Chloride (MnCl₂): Some kinases exhibit higher activity in the presence of Mn²⁺.[6][10][11] However, Mn²⁺ can also promote autophosphorylation and increase background signal. It is often used at lower concentrations (e.g., 1-10 mM) than MgCl₂.[3][12]

Recommendation: Begin with 10 mM MgCl₂. If suboptimal activity is observed, a titration of MgCl₂ (5-25 mM) and a parallel test with MnCl₂ (1-10 mM) is recommended.

Reducing Agents: Preserving Enzyme Integrity

The catalytic activity of many kinases is dependent on the reduced state of cysteine residues within the protein. Reducing agents are included in the buffer to prevent oxidation of these sulfhydryl groups.

-

Dithiothreitol (DTT): A potent reducing agent and the most common choice for kinase assays.[13] It is typically used at concentrations of 0.25-5 mM.[4][7] DTT is prone to oxidation, especially at higher pH, so it should be added fresh to the buffer before use.[14]

-

β-Mercaptoethanol (BME): Another effective reducing agent, though less potent than DTT and possessing a strong odor.[14]

-

TCEP (Tris(2-carboxyethyl)phosphine): A more stable and odorless alternative to DTT.[14][15] It is effective over a wider pH range.[16] However, it can interact with NAD(P)⁺ in some assay systems.[17]

Recommendation: Use 1-2 mM DTT, added fresh to the kinase buffer on the day of the experiment.

ATP: The Phosphate Donor

The concentration of ATP is a critical parameter that influences the kinetics of the kinase reaction. For inhibitor screening, using an ATP concentration close to the Michaelis constant (Km) of the kinase for ATP often provides the best sensitivity for detecting ATP-competitive inhibitors. However, for a more physiologically relevant assessment, an ATP concentration closer to cellular levels (~1 mM) may be preferred.[1][2]

Recommendation: Determine the ATP Km for your kinase. For initial assays and screening of ATP-competitive inhibitors, use an ATP concentration at or near the Km. For studies requiring physiological relevance, consider using 1 mM ATP.[1][2]

Additives for Signal Enhancement and Stability

-

Bovine Serum Albumin (BSA): A common additive (0.1-1 mg/mL) used to prevent the kinase from sticking to plastic surfaces and to stabilize the enzyme, especially at low concentrations. BSA can also help to reduce non-specific binding of other reaction components.[18][19][20]

-

Chelating Agents (EDTA and EGTA): These are typically included in lysis buffers to inhibit metalloproteases but should be used with caution in the kinase reaction buffer itself, as they can chelate the essential Mg²⁺/Mn²⁺ co-factors.[21] EGTA has a higher affinity for Ca²⁺ than Mg²⁺ and can be used to specifically chelate calcium if calcium-dependent kinases are a concern.[22][23] Low concentrations (e.g., < 1mM) may be tolerated.

-

Phosphatase Inhibitors: When working with cell lysates or impure kinase preparations, it is crucial to include a cocktail of phosphatase inhibitors to prevent dephosphorylation of the substrate.[24] Common inhibitors include sodium orthovanadate (for tyrosine phosphatases) and a mixture of serine/threonine phosphatase inhibitors like β-glycerophosphate and sodium fluoride.[24][25][26]

Visualizing the Experimental Workflow

A well-defined workflow is essential for reproducible results. The following diagram illustrates the key steps in a radiometric kinase assay for buffer optimization.

Caption: Workflow for Buffer Optimization in a Radiometric Kinase Assay.

The Akt/SGK Signaling Pathway

Understanding the upstream activation of Akt and SGK can be crucial, especially when working with cell lysates. The following diagram depicts a simplified activation pathway.

Caption: Simplified Akt/SGK Signaling Pathway.

Protocol 1: Systematic Buffer Optimization

This protocol describes a systematic approach to optimizing the kinase reaction buffer by individually varying the concentration of key components.

Objective: To determine the optimal concentration of buffer, MgCl₂, and DTT for maximal kinase activity.

Materials:

-

Active Akt or SGK enzyme

-

Specific peptide substrate (e.g., Crosstide for Akt)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Stock solutions of buffer components (e.g., 1 M HEPES pH 7.5, 1 M MgCl₂, 1 M DTT)

-

ATP (non-radioactive), 10 mM stock

-

Bovine Serum Albumin (BSA)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation vials and fluid

-

Scintillation counter

Procedure:

-

Prepare Baseline Buffer: Prepare a 2X baseline kinase buffer. For example: 50 mM HEPES pH 7.5, 20 mM MgCl₂, 2 mM DTT, 0.2 mg/mL BSA.

-

Set up Test Conditions: Prepare a series of 2X buffer variants, titrating one component at a time while keeping others at the baseline concentration. (See Table 1 for an example).

-

Prepare Kinase: Dilute the kinase to a working concentration (e.g., 2X final concentration) in a suitable dilution buffer (e.g., 25 mM Tris pH 7.5, 0.1 mg/mL BSA, 1 mM DTT, 10% glycerol). Keep on ice.

-

Prepare Substrate/ATP Mix: Prepare a 4X solution of the peptide substrate and ATP. This mix will contain non-radioactive ATP and a tracer amount of [γ-³²P]ATP. The final ATP concentration should be at the desired level (e.g., Km).

-

Assemble the Reaction: In a 96-well plate or microcentrifuge tubes, combine the components in the following order (for a final volume of 20 µL):

-

10 µL of 2X Buffer Variant

-

5 µL of 4X Substrate/ATP Mix

-

5 µL of 2X Kinase

-

-

Incubate: Incubate the reactions at 30°C for a predetermined time (e.g., 20-30 minutes). Ensure the reaction is in the linear range.

-

Stop the Reaction: Terminate the reaction by adding 20 µL of 0.75% phosphoric acid.

-

Spot onto P81 Paper: Spot 30 µL of the stopped reaction mixture onto labeled squares of P81 phosphocellulose paper.

-

Wash: Wash the P81 papers three times for 5 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated radiolabeled ATP.

-

Dry and Count: Briefly wash the papers in acetone, let them air dry, and then place each paper in a scintillation vial with scintillation fluid. Measure the incorporated radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Analyze Data: Plot the CPM values against the concentration of the varied component to determine the optimal condition.

Table 1: Example of Buffer Component Titration for Optimization

| Component | Concentration Range to Test | Baseline (Hold Constant) |

| HEPES, pH 7.5 | 10, 25, 50, 100 mM | 20 mM MgCl₂, 2 mM DTT |

| MgCl₂ | 1, 5, 10, 20, 50 mM | 50 mM HEPES, 2 mM DTT |

| DTT | 0, 0.5, 1, 2, 5 mM | 50 mM HEPES, 20 mM MgCl₂ |

Protocol 2: Standard Radiometric Kinase Assay for Akt/SGK

This protocol provides a starting point for a standard radiometric assay using an optimized buffer.

Objective: To measure the activity of Akt or SGK kinase and assess the potency of inhibitors.

Materials:

-

Optimized 2X Kinase Buffer (determined from Protocol 1)

-

Active Akt or SGK enzyme

-

Peptide Substrate

-

[γ-³²P]ATP or [γ-³³P]ATP

-

ATP (non-radioactive)

-

Test compounds (inhibitors) dissolved in DMSO

-

P81 phosphocellulose paper, phosphoric acid, scintillation supplies

Procedure:

-

Prepare Reagents:

-

2X Optimized Kinase Buffer: Prepare a fresh solution based on the results from the optimization protocol.

-

4X Substrate/ATP Mix: Prepare in water or a low-molarity buffer.

-

Kinase Dilution: Dilute the enzyme to a 2X final concentration in an appropriate dilution buffer.

-

Inhibitor Dilutions: Prepare serial dilutions of test compounds in DMSO.

-

-

Reaction Setup (20 µL final volume):

-

Add 1 µL of inhibitor/DMSO to the reaction wells.

-

Add 10 µL of 2X Optimized Kinase Buffer.

-

Add 4 µL of water.

-

Pre-incubate the kinase with the inhibitor for 10-15 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of the 4X Substrate/ATP mix.

-

-

Incubation, Stopping, and Counting: Follow steps 6-11 from Protocol 1.

-

Data Analysis:

-

For inhibitor studies, calculate the percent inhibition relative to DMSO controls.

-

Plot percent inhibition versus inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

-

Conclusion and Best Practices

The integrity of data from radiometric kinase assays is fundamentally linked to the composition of the reaction buffer. A systematic approach to buffer optimization, as outlined in this guide, is a critical upfront investment that pays dividends in the form of reproducible and reliable data. While the provided protocols offer a robust starting point, it is imperative for researchers to empirically validate and refine these conditions for their specific Akt/SGK isoform, substrate, and experimental goals. By understanding the causality behind each buffer component, scientists can confidently navigate the complexities of kinase assays and accelerate their research and drug discovery efforts.

References

- Time in Budapest, HU. Google Search. Retrieved February 19, 2026.

- Akt1 Protein Kinase. Cell Signaling Technology.

- Radiometric Filter Binding Assay. Reaction Biology.

- Which reducing agent do you prefer? ResearchGate.

- Reducing Agents. NanoTemper Technologies.

- AKT1 Kinase Assay. Promega Corporation.

- Protease and Phosphatase Inhibitors in Protein Preparation. Creative Proteomics.

- AKT1, active (SRP5001). Sigma-Aldrich.

- Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.

- PhosphoSens AKT1/2/3 Cell Lysate Kinase Assay Kit Protocol & Validation Data. AssayQuant.

- Using protein kinase and protein phosphatase inhibitors to dissect protein phosphorylation pathways. PubMed.

- ab139436 Akt Kinase Activity Assay Kit. Abcam.

- Assessing Kinase Activity in Plants with In-Gel Kinase Assays. PMC - NIH.

- Mg2+ regulation of kinase signaling and immune function. PMC - NIH.

- Protease and Phosphatase Inhibitors. Thermo Fisher Scientific - US.

- Phosphatase Inhibitor Cocktail. Sigma-Aldrich.

- Kinases and Phosphatases Inhibitors. Life Science Research - Merck Millipore.

- Optimization of an Adapta™ Kinase Assay for SPHK1. Thermo Fisher Scientific.

- Mg²⁺ can regulate ITK kinase activity at physiological concentrations... ResearchGate.

- (PDF) Mg regulation of kinase signaling and immune function. ResearchGate.

- Radiometric kinase assays with scintillation counting. The Bumbling Biochemist.

- A high-throughput radiometric kinase assay. PMC.

- In Vitro Kinase Assays. Revvity.

- A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry.

- Whitepaper: Enhanced performance of a lateral flow assay. LabMedica.

- Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison.

- Non-Specific Binding: Why It Needs to be Blocked in Western blots! G-Biosciences.

- Akt Kinase Activation Mechanisms Revealed Using Protein Semisynthesis. PMC - NIH.

- Reducing Agents (Part 1 of 4) - Dithiothreitol. GoldBio.

- SGK1 Kinase Assay. Promega Corporation.

- Akt Kinase Assay Kit (Nonradioactive). Cell Signaling Technology.

- EDTA and EGTA chelating agents. Interchim.

- Cautionary Tale of Using Tris(alkyl)phosphine Reducing Agents with NAD+-Dependent Enzymes. PMC.

- Differential Effects of Divalent Manganese and Magnesium on the Kinase Activity of Leucine-Rich Repeat Kinase 2 (LRRK2). Request PDF - ResearchGate.

- MgCl2: Significance and symbolism.

- SGK1(d60) Datasheet. Sino Biological.

- Identification of Novel Inhibitors Targeting SGK1 via Ensemble-Based Virtual Screening Method, Biological Evaluation and Molecular Dynamics Simulation. MDPI.

- Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing. PMC.

- Enzyme-Linked Immunosorbent Assay (ELISA) and Blocking with Bovine Serum Albumin (BSA) - Not all BSAs are alike. PMC.

- Chelators in the lab: EDTA & EGTA biochemistry. YouTube.

- Effective Blocking Procedures - ELISA Technical Bulletin - No. 3. LabCluster.

- Assaying Protein Kinase Activity with Radiolabeled ATP. PMC - NIH.

- SGK1-Mediated Vascular Smooth Muscle Cell Phenotypic Transformation Promotes Thoracic Aortic Dissection Progression. American Heart Association Journals.

- What are the common methods available to detect kinase activities? AAT Bioquest.

- Cellular Ser/Thr-Kinase Assays Using Generic Peptide Substrates. PMC - NIH.

- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.

Sources

- 1. reactionbiology.com [reactionbiology.com]

- 2. reactionbiology.com [reactionbiology.com]

- 3. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. content.abcam.com [content.abcam.com]

- 6. Mg2+ regulation of kinase signaling and immune function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. media.cellsignal.com [media.cellsignal.com]

- 8. promega.com [promega.com]

- 9. wisdomlib.org [wisdomlib.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. goldbio.com [goldbio.com]

- 14. researchgate.net [researchgate.net]

- 15. support.nanotempertech.com [support.nanotempertech.com]

- 16. mstechno.co.jp [mstechno.co.jp]

- 17. Cautionary Tale of Using Tris(alkyl)phosphine Reducing Agents with NAD+-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mobile.labmedica.com [mobile.labmedica.com]

- 19. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]

- 20. Enzyme-Linked Immunosorbent Assay (ELISA) and Blocking with Bovine Serum Albumin (BSA) - Not all BSAs are alike - PMC [pmc.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

- 22. Assessing Kinase Activity in Plants with In-Gel Kinase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 23. interchim.fr [interchim.fr]

- 24. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]

- 25. Protease and Phosphatase Inhibitors | Thermo Fisher Scientific - HK [thermofisher.com]

- 26. 磷酸酶抑制剂混合物 [sigmaaldrich.com]

Application Note: Akt/SKG Peptide in Drug Discovery and Inhibitor Screening

Executive Summary

The Akt/SKG substrate peptide (Sequence: RPRAATF ) represents a critical tool in the development of precision therapeutics targeting the PI3K/Akt signaling pathway. Unlike the commonly used "Crosstide" (derived from GSK-3β), which exhibits significant cross-reactivity with downstream AGC kinases such as p70 S6 kinase (S6K) and MAPKAP kinase-1 (RSK), the Akt/SKG peptide is engineered for high specificity toward Akt (Protein Kinase B).

This guide details the application of the Akt/SKG peptide in high-throughput screening (HTS) for Akt inhibitors. It provides a validated protocol for establishing a robust kinase assay, calculating kinetic parameters, and ensuring data integrity through rigorous statistical validation (Z'-factor).

Scientific Background & Mechanism[1][2]

The PI3K/Akt Signaling Cascade

Akt is a central node in cellular signaling, regulating cell survival, proliferation, and metabolism. Dysregulation of Akt is a hallmark of numerous cancers and metabolic disorders, making it a prime target for small-molecule inhibitors.

The pathway activation involves:

-

PI3K converts PIP2 to PIP3 at the plasma membrane.

-

PDK1 and mTORC2 phosphorylate Akt at Thr308 and Ser473, respectively.

-

Activated Akt phosphorylates downstream substrates containing the consensus motif R-X-R-X-X-S/T .

The Specificity Advantage of Akt/SKG (RPRAATF)

In drug discovery, off-target activity in an assay leads to false negatives or positives. Standard substrates like Crosstide (GRPRTSSFAEG) are efficiently phosphorylated by S6K and RSK. If the screening lysate or purified enzyme preparation contains trace amounts of these kinases, the assay signal will not accurately reflect Akt inhibition.

The Akt/SKG peptide (RPRAATF) solves this by retaining the critical Arginine residues at positions -5 and -3 (relative to the phosphorylation site) required for Akt recognition, while structurally excluding recognition by S6K and RSK.

Pathway Visualization

The following diagram illustrates the PI3K/Akt pathway and the specific intervention point of the Akt/SKG peptide assay.

Figure 1: Specificity profile of Akt/SKG peptide (RPRAATF) compared to Crosstide. Note the exclusion of S6K and RSK activity.

Experimental Protocol: Akt Inhibitor Screening

This protocol utilizes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format, which is standard for HTS. However, the peptide is also compatible with radiometric (

Materials & Reagents

| Component | Specification | Notes |

| Enzyme | Recombinant Human Akt1/2/3 | Active, full-length or kinase domain. |

| Substrate | Akt/SKG Peptide (RPRAATF) | Purity >95%.[1][2] Stock at 10 mM in H₂O. |

| ATP | Ultra-pure ATP | Concentration determined by |

| Inhibitors | Test Compounds | Dissolved in 100% DMSO. |

| Controls | Staurosporine or MK-2206 | Pan-kinase or Akt-specific reference inhibitors. |

| Detection | Anti-phospho-Akt Substrate Ab | Labeled with Eu-Cryptate (Donor). |

| Acceptor | Streptavidin-XL665 | If using biotinylated RPRAATF. |

Assay Buffer Formulation

Prepare fresh.[2] Store at 4°C.

-

Base: 20 mM MOPS or HEPES (pH 7.4)

-

Salts: 10 mM MgCl₂ (Essential for ATP binding)

-

Reducing Agent: 1 mM DTT (Add immediately before use)

-

Additives: 0.01% Triton X-100 (Reduces stickiness), 5 mM EGTA.

Step-by-Step Workflow

Phase 1: Enzymatic Reaction

-

Compound Transfer: Dispense 50 nL of test compounds (in DMSO) into a 384-well low-volume white plate.

-

Control Wells: DMSO only (Max Signal), Known Inhibitor (Min Signal).

-

-

Enzyme Addition: Dilute Akt enzyme in Assay Buffer to 2x final concentration (e.g., 2 nM). Add 5 µL to each well.

-

Incubation: Incubate compound + enzyme for 15 minutes at RT to allow equilibrium binding.

-

-